molecular formula C10H6BrF B1267477 2-Bromo-6-fluoronaphthalene CAS No. 324-41-4

2-Bromo-6-fluoronaphthalene

Cat. No. B1267477
CAS RN: 324-41-4
M. Wt: 225.06 g/mol
InChI Key: CAJAZWLCCNCVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-6-fluoronaphthalene often involves multi-step chemical processes. For instance, the synthesis of 2-Bromo-6-fluorotoluene, a related compound, was achieved through a sequence of diazonium salt substitution, reduction, and Schiemann reactions, yielding a 51.8% product (Li Jiang-he, 2010). Such methodologies could be adapted for the synthesis of 2-Bromo-6-fluoronaphthalene by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluoronaphthalene can be analyzed through various spectroscopic techniques such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR). These techniques provide insights into the electronic configuration, molecular geometry, and functional groups present in the molecule, contributing to our understanding of its reactivity and properties.

Chemical Reactions and Properties

Compounds like 2-Bromo-6-fluoronaphthalene participate in various chemical reactions due to the presence of reactive bromo and fluoro substituents. These substituents can undergo nucleophilic substitution reactions, facilitating the introduction of different functional groups. For example, the use of 2-bromoacetyl-6-methoxynaphthalene as a fluorescent labelling reagent for HPLC analysis indicates the potential for derivatization and functionalization of similar bromo- and fluoro-substituted naphthalenes (R. Gatti, V. Cavrini, P. Roveri, 1992).

Scientific Research Applications

Application

2-Bromo-6-fluoronaphthalene is used as a building block for the synthesis of semiconducting materials . These materials are used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics .

Method of Application

The bromo and fluoro functional groups on the naphthalene ring allow it to be used as an intermediate in the synthesis of semiconducting molecules . The specific synthesis procedures would depend on the final semiconducting material being produced.

Results or Outcomes

The use of 2-Bromo-6-fluoronaphthalene in the synthesis of semiconducting materials can lead to improved charge transport and device performance . This is due to the potential for increased intermolecular interaction via hydrogen bonding and/or π–π interactions .

Perovskite Solar Cells

Application

2-Bromo-6-fluoronaphthalene can act as an interfacial modulator for full‐printable, mesoscopic perovskite solar cells (PMPSCs) through post-treatment .

Method of Application

The bromo-terminal acts as an electrophilic site to interact with the iodine ion in perovskite via the noncovalent halogen bond . Meanwhile, the fused ring of naphthalene is capable to accommodate electron density that is attracted from the perovskite .

Results or Outcomes

This interaction induces a more favorable band structure at the interface . Besides a decrease in HOMO and LUMO levels, fluorination may lead to an increase in intermolecular interaction via hydrogen bonding and/or π–π interactions thus to improve charge transport and device performance .

Niacin Receptor Competitive Drugs

Application

2-Bromo-6-fluoronaphthalene is an intermediate for the synthesis of a class of niacin receptor competitive drugs . These drugs can be used to treat lipid abnormalities in patients with kidney disease .

Method of Application

The specific synthesis procedures would depend on the final drug being produced. The process involves bromating-debrominating, diazotizating, and thermal decomposing .

Results or Outcomes

These drugs can effectively reduce plasma low-density lipoprotein LDL, VLDL, while increasing the level of high-density lipoprotein HDL .

Pyrrole Analgesics

Application

2-Bromo-6-fluoronaphthalene is used as a basic raw material to synthesize a pyrrole analgesic , which has a significant effect on the treatment of chronic pain .

Method of Application

The specific synthesis procedures would depend on the final analgesic being produced .

Results or Outcomes

The synthesized pyrrole analgesic has shown significant effects in the treatment of chronic pain .

Liquid Crystal Active Component

Application

2-Bromo-6-fluoronaphthalene is used in the synthesis of a liquid crystal active component . The liquid crystal added to the component is highly dispersible and easy to crystallize .

Method of Application

The specific synthesis procedures would depend on the final liquid crystal active component being produced .

Results or Outcomes

The liquid crystal active component synthesized using 2-Bromo-6-fluoronaphthalene can greatly reduce extreme voltage and has high responsiveness .

Safety And Hazards

The safety information for 2-Bromo-6-fluoronaphthalene includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

2-Bromo-6-fluoronaphthalene is an intermediate for the synthesis of a class of niacin receptor competition drugs . It can be used to treat lipid abnormalities in patients with kidney disease, and can effectively reduce plasma low-density lipoprotein LDL, VLDL, while increasing the level of high-density lipoprotein HDL . It is also used in the synthesis of a pyrrole analgesic, which has a significant effect on the treatment of chronic pain . Furthermore, it is used in the synthesis of a liquid crystal active component. The liquid crystal added to the component is highly dispersible and easy to crystallize, and such a liquid crystal can greatly reduce extreme voltage and high responsiveness .

properties

IUPAC Name

2-bromo-6-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJAZWLCCNCVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323089
Record name 2-Bromo-6-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoronaphthalene

CAS RN

324-41-4
Record name 324-41-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-6-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-fluoronaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-fluoronaphthalene
Reactant of Route 2
2-Bromo-6-fluoronaphthalene
Reactant of Route 3
2-Bromo-6-fluoronaphthalene
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-fluoronaphthalene
Reactant of Route 5
2-Bromo-6-fluoronaphthalene
Reactant of Route 6
2-Bromo-6-fluoronaphthalene

Citations

For This Compound
12
Citations
D Zhang, P Jiang, D Li, S Li, J Qi, X Wang, Y Hu… - Solar …, 2022 - Wiley Online Library
… In this work, we employed the di-halogenated 2-bromo-6-fluoronaphthalene (BFN) to interact with iodine ions in p-MPSCs. The supramolecular interaction of halogen bond helped heal …
Number of citations: 8 onlinelibrary.wiley.com
W Adcock, MJS Dewar - Journal of the American Chemical …, 1967 - ACS Publications
… Decomposition of the salt in mineral oil at 130-140, followed by steam distillation and crystallization from «-hexane, gave white glistening plates of 2-bromo-6-fluoronaphthalene, mp …
Number of citations: 41 pubs.acs.org
R Zhou, QD Li, XC Li, SM Lu, LP Wang, CH Zhang… - Dyes and …, 2014 - Elsevier
… A solution of n-BuLi in n-hexane (2.5 M, 1.86 mL, 4.67 mmol) was added dropwise to a solution of 2-bromo-6-fluoronaphthalene (1.00 g, 4.44 mmol) in anhydrous THF (20 mL) under …
Number of citations: 43 www.sciencedirect.com
S Collina, O Azzolina, D Vercesi, M Sbacchi… - Bioorganic & medicinal …, 2000 - Elsevier
In this paper the synthesis of the racemates (2R,3S/2S,3R)-1,2-dimethyl-3-[2-(6-substituted naphthyl)]-3-hydroxypyrrolidine 1b–d [(2R,3S/2S,3R)-1b–d] are reported. Compounds 1b–d …
Number of citations: 13 www.sciencedirect.com
P Metrangolo, L Canil, A Abate… - Angewandte Chemie …, 2022 - Wiley Online Library
… A similar crosslinking mechanism has also been proposed for 2-bromo-6-fluoronaphthalene introduced as an interfacial modulator for printable hole-conductor-free mesoscopic PSCs …
Number of citations: 43 onlinelibrary.wiley.com
S Collina, O Azzolina, D Vercesi, F Benevelli… - Bioorganic & medicinal …, 2000 - Elsevier
… The compound was prepared starting from 2-bromo-6-fluoronaphthalene, 12 by the above mentioned procedure. After crystallization from 99.5% tetrahydrofurane pure (1R,2R/1S,2S)-…
Number of citations: 8 www.sciencedirect.com
J Li, X Liu, X Qiu, W Zhai, X Ye, L Xu, D Hu - Dyes and Pigments, 2022 - Elsevier
… For BACF, the synthesis process is similar, except that 2-bromonaphthalene is replaced by 2-bromo-6-fluoronaphthalene. These two molecules were purified by column …
Number of citations: 4 www.sciencedirect.com
WD Li, YQ Jiang, YL Li, JB Xia - CCS Chemistry, 2022 - chinesechemsoc.org
… coupling of aryl bromide and Pd-catalyzed Suzuki–Miyaura coupling of aryl fluoride, Adapalene n-propyl ester ( 49 ) was obtained in moderate yield from 2-bromo-6-fluoronaphthalene (…
Number of citations: 12 www.chinesechemsoc.org
A Furukawa, T Arita, T Fukuzaki, M Mori… - European journal of …, 2012 - Elsevier
Selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators are expected to be a novel class of drugs improving plasma glucose levels without PPARγ-related …
Number of citations: 23 www.sciencedirect.com
W Shao, J He, J He, D Ma, J Sheng, J Liu, W Wu - Solar RRL - Wiley Online Library
… Han’s group employed 2-bromo-6fluoronaphthalene as an interface modifier in p-MPSC.[10] The bromine end of the molecule served as an electrophilic site to interact with iodide ions …
Number of citations: 0 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.